N-[(5Z)-5-(morpholin-4-ylmethylidene)-4-oxo-4,5-dihydro-1,3-thiazol-2-yl]acetamide
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Overview
Description
N-[(5Z)-5-(morpholin-4-ylmethylidene)-4-oxo-4,5-dihydro-1,3-thiazol-2-yl]acetamide is a heterocyclic compound that contains a morpholine ring, a thiazole ring, and an acetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(5Z)-5-(morpholin-4-ylmethylidene)-4-oxo-4,5-dihydro-1,3-thiazol-2-yl]acetamide typically involves the condensation of a thiazole derivative with a morpholine derivative under specific reaction conditions. One common method involves the use of thioamides and arylsulfonyl azides, which undergo a series of reactions including sulfonylation, diazo transfer, and amidation .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis likely involves similar steps as the laboratory methods, scaled up for industrial production. This would include the use of large-scale reactors and optimization of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-[(5Z)-5-(morpholin-4-ylmethylidene)-4-oxo-4,5-dihydro-1,3-thiazol-2-yl]acetamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the morpholine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can yield hydroxyl derivatives.
Scientific Research Applications
N-[(5Z)-5-(morpholin-4-ylmethylidene)-4-oxo-4,5-dihydro-1,3-thiazol-2-yl]acetamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: It is being investigated for its potential therapeutic properties, including antibacterial and anticancer activities.
Industry: The compound can be used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of N-[(5Z)-5-(morpholin-4-ylmethylidene)-4-oxo-4,5-dihydro-1,3-thiazol-2-yl]acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The exact pathways involved depend on the specific biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other thiazole derivatives and morpholine-containing compounds. Examples include:
- 5-(morpholin-4-yl)-1,2,3-thiadiazoles
- N’-sulfonylamidines
Uniqueness
N-[(5Z)-5-(morpholin-4-ylmethylidene)-4-oxo-4,5-dihydro-1,3-thiazol-2-yl]acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C10H13N3O3S |
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Molecular Weight |
255.30 g/mol |
IUPAC Name |
N-[(5Z)-5-(morpholin-4-ylmethylidene)-4-oxo-1,3-thiazol-2-yl]acetamide |
InChI |
InChI=1S/C10H13N3O3S/c1-7(14)11-10-12-9(15)8(17-10)6-13-2-4-16-5-3-13/h6H,2-5H2,1H3,(H,11,12,14,15)/b8-6- |
InChI Key |
UWYDGRMOCAXDLJ-VURMDHGXSA-N |
Isomeric SMILES |
CC(=O)NC1=NC(=O)/C(=C/N2CCOCC2)/S1 |
Canonical SMILES |
CC(=O)NC1=NC(=O)C(=CN2CCOCC2)S1 |
Origin of Product |
United States |
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